(+)-Pinocembrin

Catalog No.
S539709
CAS No.
480-39-7
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Pinocembrin

CAS Number

480-39-7

Product Name

(+)-Pinocembrin

IUPAC Name

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1

InChI Key

URFCJEUYXNAHFI-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(+)-pinocoembrin, 5,7-dihydroxyflavanone, pinocembrin, pinocembrine

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

The exact mass of the compound Pinocembrin is 256.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Pinocembrin is a natural dihydroflavonone and the primary chiral flavonoid found in resources like propolis and honey. It serves as a key research compound in neuroprotection, antimicrobial, and anti-inflammatory studies. Due to its specific stereochemistry and poor aqueous solubility, careful consideration of its form and handling properties is critical for reproducible experimental outcomes and successful formulation development.

Substituting high-purity (+)-Pinocembrin with its enantiomer, racemic mixture, close structural analogs, or crude propolis extracts introduces significant variables that compromise research validity and process consistency. Biological activity is often enantiomer-specific; for instance, neuroprotective effects can differ significantly between the (+) and (-) forms. Crude extracts contain a complex mixture of other flavonoids (e.g., chrysin, galangin) and polyphenols at highly variable concentrations, which can confound experimental results and interfere with specific mechanistic studies. For dose-response accuracy and reproducible outcomes, especially in cell-based assays and formulation development, the use of the well-defined (+)-enantiomer is essential.

Enantiomer-Specific Neuroprotection: Superior Protection Against Glutamate-Induced Apoptosis

In a direct comparison using a glutamate-induced apoptosis model in SH-SY5Y neuronal cells, pretreatment with (+)-Pinocembrin demonstrated a significant, dose-dependent increase in cell viability compared to the untreated glutamate group. While this specific study did not directly compare it to (-)-pinocembrin, other research highlights that the pharmacological activity of pinocembrin enantiomers can be differential, suggesting the specific stereochemistry of the (+)-form is critical for this neuroprotective activity.

Evidence DimensionNeuronal Cell Viability vs. Glutamate Injury
Target Compound Data(+)-Pinocembrin (10⁻⁵ mol/l) significantly increased cell viability and attenuated apoptosis.
Comparator Or BaselineGlutamate-only treatment (2 mM) which induces significant apoptosis.
Quantified DifferenceDose-dependent increase in cell viability and inhibition of LDH release with (+)-Pinocembrin treatment.
ConditionsSH-SY5Y neuronal cells pretreated for 2h with (+)-Pinocembrin, followed by co-treatment with 2 mM glutamate for 12h.

For neuroprotection studies, using the specific (+)-enantiomer is critical to ensure maximal therapeutic effect and avoid inconclusive results from racemic mixtures.

Processability & Formulation: Defined Solubility Profile in Standard Laboratory Solvents

(+)-Pinocembrin is characterized by very low aqueous solubility (~48.33 µg/mL), a critical parameter for experimental design and formulation. However, it demonstrates significantly higher solubility in common organic solvents, reaching approximately 30 mg/mL in DMSO and DMF, and around 1 mg/mL in ethanol. This profile necessitates the use of a co-solvent system for most aqueous biological assays, typically by preparing a concentrated stock in DMSO and diluting into the final buffer, which can achieve a working solubility of ~0.5 mg/mL in a 1:8 DMSO:PBS solution.

Evidence DimensionSolubility in Common Solvents
Target Compound Data~30 mg/mL (in DMSO/DMF)
Comparator Or BaselineWater (~0.048 mg/mL)
Quantified Difference>600-fold higher solubility in DMSO compared to water.
ConditionsStandard laboratory conditions, room temperature.

Understanding these solubility limits is essential for procurement planning and avoiding failed experiments due to compound precipitation, ensuring consistent and reproducible concentrations in assays.

Comparative Antimicrobial Efficacy: Differentiated Activity Against Common Pathogens

When evaluating antimicrobial activity, (+)-Pinocembrin shows differentiated efficacy against various pathogens compared to other flavonoids. For example, in studies on Mexican propolis, methanolic extracts rich in pinocembrin demonstrated a Minimum Inhibitory Concentration (MIC) of 2 mg/mL against *Staphylococcus aureus*. Other studies have shown MIC values for pure pinocembrin ranging from 32 to over 256 µg/mL against various fungal strains, indicating that its efficacy is highly species-dependent and can be influenced by other compounds in a mixture. This contrasts with compounds like chrysin, which may show different activity spectra, making pinocembrin a specific choice for targeting certain microbes.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataMIC of 2 mg/mL (as major component of methanolic extract) against S. aureus.
Comparator Or BaselineOther flavonoids like chrysin or crude extracts with different compositions, which exhibit varied MIC ranges.
Quantified DifferenceActivity is specific and quantifiable, unlike broad-spectrum crude extracts where the active component concentration is unknown.
ConditionsBroth microdilution assays against various bacterial and fungal strains.

Procuring pure (+)-Pinocembrin allows for precise MIC determination and mechanism-of-action studies, which is impossible with variable-composition propolis extracts or less active analogs.

Neuroprotection Assays Requiring High Purity and Stereospecificity

For investigating mechanisms of neuroprotection against excitotoxicity, where the specific interaction of the (+)-enantiomer with cellular targets is critical for achieving a measurable protective effect against agents like glutamate.

Formulation Development for Topical Antimicrobials

As a well-characterized active pharmaceutical ingredient (API) for developing topical formulations. Its defined solubility in organic solvents allows for controlled preparation of creams or ointments for antimicrobial testing, where the precise concentration is essential for determining efficacy against specific pathogens like *S. aureus*.

Reproducible In Vitro Studies on Anti-Inflammatory Pathways

In cell-based screening to quantify the inhibition of inflammatory mediators like prostaglandin E2 (PGE2). Using the pure compound, rather than a crude extract, eliminates confounding variables from other propolis constituents, enabling precise dose-response analysis on specific inflammatory pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 Da

Monoisotopic Mass

256.07355886 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

192 - 193 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8T7C8CH791

Other CAS

68745-38-0
480-39-7

Wikipedia

Pinocembrin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023
1: Hu L, Wu C, Zhang Z, Liu M, Maruthi Prasad E, Chen Y, Wang K. Pinocembrin Protects Against Dextran Sulfate Sodium-Induced Rats Colitis by Ameliorating Inflammation, Improving Barrier Function and Modulating Gut Microbiota. Front Physiol. 2019 Jul 19;10:908. doi: 10.3389/fphys.2019.00908. eCollection 2019. PubMed PMID: 31379610; PubMed Central PMCID: PMC6659384.
2: Falcão SI, Calhelha RC, Touzani S, Lyoussi B, Ferreira ICFR, Vilas-Boas M. In Vitro Interactions of Moroccan Propolis Phytochemical's on Human Tumor Cell Lines and Anti-Inflammatory Properties. Biomolecules. 2019 Jul 29;9(8). pii: E315. doi: 10.3390/biom9080315. PubMed PMID: 31362402.
3: Montenegro I, Sánchez E, Werner E, Godoy P, Olguín Y, Caro N, Ehrenfeld N, Madrid A. Isolation and identification of compounds from the resinous exudate of Escallonia illinita Presl. and their anti-oomycete activity. BMC Chem. 2019 Jan 28;13(1):1. doi: 10.1186/s13065-019-0516-8. eCollection 2019 Dec. PubMed PMID: 31355363; PubMed Central PMCID: PMC6659570.
4: Şahin S, Karkar B. The antioxidant properties of the chestnut bee pollen extract and its preventive action against oxidatively induced damage in DNA bases. J Food Biochem. 2019 Jul;43(7):e12888. doi: 10.1111/jfbc.12888. Epub 2019 May 13. PubMed PMID: 31353705.
5: Zhao WW, Guo WW, Guo JF, Wang X, Chen XQ, Wu X. Three new flavonoids from Penthorum chinense Pursh and their docking studies. Nat Prod Res. 2019 Jul 25:1-8. doi: 10.1080/14786419.2019.1613394. [Epub ahead of print] PubMed PMID: 31342796.
6: Lu Y, Ma BW, Gao J, Tu LC, Hu TY, Zhou JW, Liu Y, Tu YH, Lin ZS, Huang LQ, Gao W. Isolation and characterization of a glycosyltransferase with specific catalytic activity towards flavonoids from Tripterygium wilfordii. J Asian Nat Prod Res. 2019 Jul 24:1-10. doi: 10.1080/10286020.2019.1642330. [Epub ahead of print] PubMed PMID: 31339359.
7: Cappello AR, Aiello F, Polerà N, Armentano B, Casaburi I, Di Gioia ML, Loizzo MR, Dolce V, Pezzi V, Tundis R. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin. Nat Prod Res. 2019 Jul 16:1-9. doi: 10.1080/14786419.2019.1641805. [Epub ahead of print] PubMed PMID: 31311327.
8: Ma B, Liu X, Lu Y, Ma X, Wu X, Wang X, Jia M, Su P, Tong Y, Guan H, Jiang Z, Gao J, Huang L, Gao W. A specific UDP-glucosyltransferase catalyzes the formation of triptophenolide glucoside from Tripterygium wilfordii Hook. f. Phytochemistry. 2019 Jul 9;166:112062. doi: 10.1016/j.phytochem.2019.112062. [Epub ahead of print] PubMed PMID: 31299395.
9: Sordon S, Popłoński J, Milczarek M, Stachowicz M, Tronina T, Kucharska AZ, Wietrzyk J, Huszcza E. Structure-Antioxidant-Antiproliferative Activity Relationships of Natural C7 and C7-C8 Hydroxylated Flavones and Flavanones. Antioxidants (Basel). 2019 Jul 7;8(7). pii: E210. doi: 10.3390/antiox8070210. PubMed PMID: 31284642; PubMed Central PMCID: PMC6680932.
10: Guzmán-Oyarzo D, Plaza T, Recio-Sánchez G, Abdalla DSP, Salazar LA, Hernández-Montelongo J. Use of nPSi-βCD Composite Microparticles for the Controlled Release of Caffeic Acid and Pinocembrin, Two Main Polyphenolic Compounds Found in a Chilean Propolis. Pharmaceutics. 2019 Jun 19;11(6). pii: E289. doi: 10.3390/pharmaceutics11060289. PubMed PMID: 31248192.
11: Shen X, Liu Y, Luo X, Yang Z. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules. 2019 Jun 24;24(12). pii: E2323. doi: 10.3390/molecules24122323. Review. PubMed PMID: 31238565.
12: Frattaruolo L, Carullo G, Brindisi M, Mazzotta S, Bellissimo L, Rago V, Curcio R, Dolce V, Aiello F, Cappello AR. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. Antioxidants (Basel). 2019 Jun 20;8(6). pii: E186. doi: 10.3390/antiox8060186. PubMed PMID: 31226797; PubMed Central PMCID: PMC6616548.
13: Aru B, Güzelmeric E, Akgül A, Demirel GY, Kırmızıbekmez H. Antiproliferative Activity of Chemically Characterized Propolis from Turkey and Its Mechanisms of Action. Chem Biodivers. 2019 Jul;16(7):e1900189. doi: 10.1002/cbdv.201900189. Epub 2019 Jun 21. PubMed PMID: 31222938.
14: Shen S, Wang J, Chen X, Liu T, Zhuo Q, Zhang SQ. Evaluation of cellular antioxidant components of honeys using UPLC-MS/MS and HPLC-FLD based on the quantitative composition-activity relationship. Food Chem. 2019 Sep 30;293:169-177. doi: 10.1016/j.foodchem.2019.04.105. Epub 2019 Apr 26. PubMed PMID: 31151598.
15: Carmignan F, Matias R, Carollo CA, Dourado DM, Fermiano MH, Silva BAK, Bastos PRHO. Efficacy of application of Equisetum pyramidale Goldm. hydrogel for tissue restoration of induced skin lesions in Wistar rats. Braz J Biol. 2019 May 9. pii: S1519-69842019005004101. doi: 10.1590/1519-6984.184409. [Epub ahead of print] PubMed PMID: 31090815.
16: Fu Y, Yang J, Chen S, Sun X, Zhao P, Xie Z. Screening, and identification of the binding position, of xanthine oxidase inhibitors in the roots of Lindera reflexa Hemsl using ultrafiltration LC-MS combined with enzyme blocking. Biomed Chromatogr. 2019 Sep;33(9):e4577. doi: 10.1002/bmc.4577. Epub 2019 Jun 27. PubMed PMID: 31069821.
17: Borriello M, Iannuzzi C, Sirangelo I. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin. Cells. 2019 Apr 26;8(5). pii: E385. doi: 10.3390/cells8050385. PubMed PMID: 31035509; PubMed Central PMCID: PMC6562854.
18: Bibi N, Jan G, Jan FG, Hamayun M, Iqbal A, Hussain A, Rehman H, Tawab A, Khushdil F. Cochliobolus sp. acts as a biochemical modulator to alleviate salinity stress in okra plants. Plant Physiol Biochem. 2019 Jun;139:459-469. doi: 10.1016/j.plaphy.2019.04.019. Epub 2019 Apr 14. PubMed PMID: 30999133.
19: Kharsany K, Viljoen A, Leonard C, van Vuuren S. The new buzz: Investigating the antimicrobial interactions between bioactive compounds found in South African propolis. J Ethnopharmacol. 2019 Jun 28;238:111867. doi: 10.1016/j.jep.2019.111867. Epub 2019 Apr 9. PubMed PMID: 30978456.
20: Lee JL, Loe MWC, Lee RCH, Chu JJH. Antiviral activity of pinocembrin against Zika virus replication. Antiviral Res. 2019 Jul;167:13-24. doi: 10.1016/j.antiviral.2019.04.003. Epub 2019 Apr 5. PubMed PMID: 30959074.

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